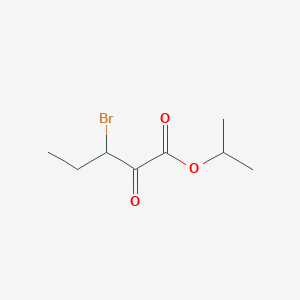

Isopropyl 3-bromo-2-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C8H13BrO3. It is a brominated ester that finds applications in various fields of chemistry and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-bromo-2-oxopentanoate typically involves the bromination of isopropyl 2-oxopentanoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters such as temperature, pressure, and bromine concentration are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopentanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Isopropyl 3-hydroxy-2-oxopentanoate.

Reduction: Isopropyl 3-hydroxy-2-oxopentanoate.

Oxidation: Isopropyl 3-carboxy-2-oxopentanoate.

Scientific Research Applications

Isopropyl 3-bromo-2-oxopentanoate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Isopropyl 3-bromo-2-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester group allows for hydrolysis, releasing the active brominated intermediate that exerts its effects.

Comparison with Similar Compounds

Isopropyl 3-chloro-2-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.

Isopropyl 3-fluoro-2-oxopentanoate: Contains a fluorine atom instead of bromine.

Isopropyl 3-iodo-2-oxopentanoate: Contains an iodine atom instead of bromine.

Uniqueness: Isopropyl 3-bromo-2-oxopentanoate is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Biological Activity

Isopropyl 3-bromo-2-oxopentanoate interacts with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial for its biological effects and potential therapeutic applications.

Enzyme Inhibition

The compound has shown inhibitory effects on various enzymes. While specific data for this compound is limited, studies on similar compounds provide insights into its potential activity:

| Enzyme | Inhibition (IC50) | Reference |

|---|---|---|

| meso-Diaminopimelate Dehydrogenase | Not determined | |

| Pyruvate Dehydrogenase | Not determined |

It's important to note that the compound showed lower activities toward other 2-keto acids, such as 4-methyl-2-oxopentanoic acid and 3-methyl-2-oxopentanoic acid, compared to pyruvic acid .

Cancer Research

Recent studies have indicated that compounds similar to this compound may have potential in cancer treatment. For instance, halogenated allianthrones, which share some structural similarities, have shown selective in vitro activity against triple-negative breast cancer (TNBC) . While this doesn't directly implicate this compound, it suggests potential avenues for future research.

Neurological Disorders

The compound's ability to interact with proteins suggests potential applications in neurological research. Voltage-gated Na+ (Nav) channels, which are molecular determinants of excitability, have been targets for drug discovery in various neurological and neuropsychiatric disorders . While this compound hasn't been directly studied in this context, its mechanism of action suggests it could be a candidate for future investigations.

Research Findings

A comprehensive study on the biological activity of this compound is yet to be conducted. However, research on related compounds provides valuable insights:

- Protein-Ligand Interactions: The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests it could be used in studies involving enzyme inhibition and protein-ligand interactions.

- Synthetic Intermediate: Its use as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals indicates its potential in drug development.

- Structural Analogues: Comparison with similar compounds like isopropyl 3-chloro-2-oxopentanoate and isopropyl 3-fluoro-2-oxopentanoate suggests that the specific reactivity of the bromine atom makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Case Study: Potential Application in TNBC Research

While not directly related to this compound, a recent study on halogenated allianthrones provides an interesting case study for potential applications of similar compounds:

The NCI-60 cell line panel revealed selective in vitro activity against triple-negative breast cancer (TNBC) for halogenated allianthrones. The full antiproliferative and cytotoxic effects were evaluated in five TNBC cell lines . This study suggests that halogenated compounds with similar structural features to this compound could have potential in cancer research, particularly in TNBC.

Properties

Molecular Formula |

C8H13BrO3 |

|---|---|

Molecular Weight |

237.09 g/mol |

IUPAC Name |

propan-2-yl 3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C8H13BrO3/c1-4-6(9)7(10)8(11)12-5(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

YNGLJVNKPLMDNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OC(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.